BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to (S)-tert-
butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(S)-tert-butyl 2-formylpiperidine-1-
Compound Name:
carboxylate

Cat. No.: B114613

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, serves as a
crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific
nature and reactive aldehyde functionality make it a valuable intermediate for creating
molecules with precise three-dimensional architectures, which is often essential for biological
activity. This guide provides an in-depth overview of its properties, synthesis, and applications,
particularly for researchers and professionals in drug development.

Chemical and Physical Properties

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a colorless liquid at room temperature.[1]
The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and
provides stability during chemical transformations.[1]

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 150521-32-7 [1][2]
Molecular Formula C11H19NOs3 [11[2][3]
Molecular Weight 213.28 g/mol [1112][3]
Appearance Colorless liquid [1]

Purity > 96% (GC) [1]

Storage Conditions <-4°C [1]

Table 2: Computed Properties

Property Value Reference

XLogP3-AA 1.5 [3]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count 3

Rotatable Bond Count 3

Exact Mass 213.13649347 Da [3]
Monoisotopic Mass 213.13649347 Da [3]
Topological Polar Surface Area  46.6 A2 [3]
Heavy Atom Count 15

Complexity 245 [3]

Synthesis and Experimental Protocols

The most common method for synthesizing (S)-tert-butyl 2-formylpiperidine-1-carboxylate is
through the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-
(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this
transformation as it employs mild conditions and avoids the use of heavy metals.[4]
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Starting Material

@S)-tert-butyl 2-(hydroxymethyl)piperidine-l-carboxyla@

Swern Oxidation

Reagents & Conditions

1. Oxalyl Chloride, DMSO, CH2Cl2
-78 °C
2. Triethylamine

Product

4
@S)-tert-butyl 2-formy|piperidine-l-carboxylata
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Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

This protocol is a representative procedure based on standard Swern oxidation methodologies.

[51[6]1[7]
Materials:

o (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (EtsN)

Dichloromethane (CH2Clz2), anhydrous
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e Argon or Nitrogen gas
» Standard glassware for anhydrous reactions
Procedure:

» Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous
dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen),
add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the
resulting mixture at -78 °C for 30 minutes.

» Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-
carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal
temperature is maintained at -78 °C. Stir for 1 hour at this temperature.

o Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction
mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2
hours.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to yield
the desired (S)-tert-butyl 2-formylpiperidine-1-carboxylate.

Applications in Drug Development

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of
various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its
chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific
biological targets, such as G-protein coupled receptors.

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for
antipsychotic and neuroleptic drugs.[8][9] The piperidine scaffold is a common feature in many
dopamine receptor ligands.[10] (S)-tert-butyl 2-formylpiperidine-1-carboxylate can be
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utilized in the synthesis of these ligands through reactions such as reductive amination to
introduce side chains that modulate receptor affinity and selectivity.

(S)-tert-butyl 2-formylpiperidine-1-carboxylate Primary/Secondary Amine (R-NH2)

Reductive Amination
(e.g., NaBH(OACc)3)

@oc-protected Piperidine Derivativa

Boc Deprotection
(e.g., TFA or HCI)

Dopamine Receptor Ligand Precursor

Click to download full resolution via product page

Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor
ligand precursors.

The aldehyde group of (S)-tert-butyl 2-formylpiperidine-1-carboxylate readily undergoes
condensation with an amine to form an imine, which is then reduced in situ to a more stable
amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation.
The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary
amine, which can be further functionalized to produce the final active pharmaceutical
ingredient. This synthetic strategy allows for the modular assembly of complex molecules with
precise control over stereochemistry, which is paramount for achieving desired

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b114613?utm_src=pdf-body-img
https://www.benchchem.com/product/b114613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pharmacological profiles. The development of selective ligands for dopamine receptors is
crucial for treating a variety of neurological and psychiatric disorders.[8][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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